Cas no 2225142-06-1 (2-azabicyclo2.1.1hexane-2-sulfonyl chloride)

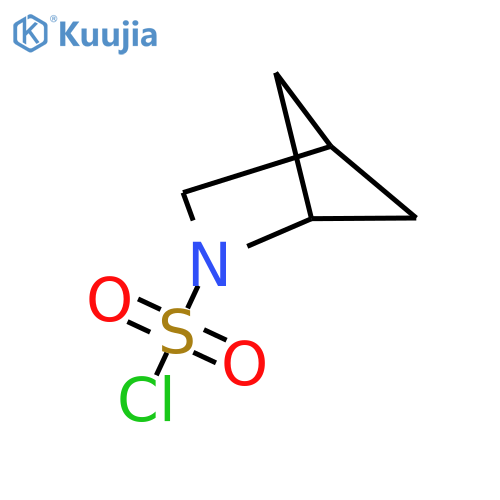

2225142-06-1 structure

商品名:2-azabicyclo2.1.1hexane-2-sulfonyl chloride

CAS番号:2225142-06-1

MF:C5H8ClNO2S

メガワット:181.640519142151

MDL:MFCD31665313

CID:5039634

PubChem ID:137964208

2-azabicyclo2.1.1hexane-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride

- 2-azabicyclo2.1.1hexane-2-sulfonyl chloride

- 2225142-06-1

- EN300-37375212

- SY323182

- BS-52731

- EN300-1720535

- CS-0163099

- D96897

- (1s,4s)-2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride

- MFCD31665313

-

- MDL: MFCD31665313

- インチ: 1S/C5H8ClNO2S/c6-10(8,9)7-3-4-1-5(7)2-4/h4-5H,1-3H2

- InChIKey: WYBZTBKKUCUGCI-UHFFFAOYSA-N

- ほほえんだ: ClS(N1CC2CC1C2)(=O)=O

計算された属性

- せいみつぶんしりょう: 180.9964274g/mol

- どういたいしつりょう: 180.9964274g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 45.8

2-azabicyclo2.1.1hexane-2-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1007289-250MG |

2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride |

2225142-06-1 | 97% | 250mg |

$185 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1007289-5G |

2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride |

2225142-06-1 | 97% | 5g |

$1330 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1216411-1g |

2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride |

2225142-06-1 | 95% | 1g |

$500 | 2024-06-03 | |

| Enamine | EN300-37375212-0.5g |

(1s,4s)-2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride |

2225142-06-1 | 0.5g |

$1180.0 | 2023-07-06 | ||

| Enamine | EN300-1720535-1.0g |

2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride |

2225142-06-1 | 95% | 1.0g |

$1229.0 | 2023-07-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233739-100mg |

2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride |

2225142-06-1 | 97% | 100mg |

¥785 | 2023-04-14 | |

| Chemenu | CM619430-500mg |

2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride |

2225142-06-1 | 95%+ | 500mg |

$286 | 2022-12-31 | |

| Enamine | EN300-37375212-2.5g |

(1s,4s)-2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride |

2225142-06-1 | 2.5g |

$2408.0 | 2023-07-06 | ||

| Enamine | EN300-1720535-0.05g |

2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride |

2225142-06-1 | 95% | 0.05g |

$285.0 | 2023-09-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233739-250mg |

2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride |

2225142-06-1 | 97% | 250mg |

¥1350 | 2023-04-14 |

2-azabicyclo2.1.1hexane-2-sulfonyl chloride 関連文献

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871

2225142-06-1 (2-azabicyclo2.1.1hexane-2-sulfonyl chloride) 関連製品

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2225142-06-1)2-azabicyclo2.1.1hexane-2-sulfonyl chloride

清らかである:99%

はかる:1g

価格 ($):312